physicochemical properties of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
physicochemical properties of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
Title: Physicochemical Profiling and Synthetic Applications of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Hydrochloride
Introduction & Structural Significance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry. Recognized as a highly effective bioisostere for both indole and purine ring systems, it is extensively utilized in the development of ATP-competitive kinase inhibitors (1)[1]. The strategic incorporation of a nitrogen atom into the indole framework modulates the molecule's pKa, lipophilicity, and aqueous solubility, while providing a critical hydrogen bond acceptor that interacts with the kinase hinge region (2)[2].
Among functionalized azaindoles, 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride serves as a vital synthetic intermediate. The C4-chloromethyl group acts as a highly reactive electrophilic handle, allowing researchers to rapidly elaborate the core via nucleophilic substitution (SN2) to explore diverse chemical space in the solvent-exposed or ribose-binding pockets of target kinases.
Physicochemical Properties
Understanding the physicochemical baseline of this intermediate is essential for predicting its behavior in synthetic workflows and biological assays. The data below summarizes the core metrics of the compound (3)[3].
| Property | Value |
| Chemical Name | 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride |
| CAS Number | 1268390-67-5 (Free Base) |
| Molecular Formula | C8H7ClN2 • HCl |
| Molecular Weight | 203.07 g/mol (Salt) / 166.61 g/mol (Base) |
| Topological Polar Surface Area (TPSA) | 28.7 Ų |
| Hydrogen Bond Donors | 1 (N1-H) |
| Hydrogen Bond Acceptors | 1 (N7) |
| Rotatable Bonds | 1 |
| Physical State | Solid |
Causality of the Salt Form: The free base of a chloromethyl-heterocycle is inherently unstable. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to auto-alkylation and polymerization. Formulating this building block as a hydrochloride salt protonates the pyridine nitrogen, neutralizing its nucleophilicity and ensuring long-term shelf stability.
Mechanistic Role in Drug Development
The 7-azaindole scaffold mimics the adenine ring of ATP. When binding to the catalytic domain of a kinase, the N7 atom acts as a hydrogen bond acceptor for the backbone NH of a hinge region residue, while the N1-H acts as a hydrogen bond donor to a backbone carbonyl (4)[4].
The C4 position of the 7-azaindole core typically vectors out of the hinge region towards the solvent channel. By utilizing the chloromethyl group at this position, medicinal chemists can perform late-stage functionalization, attaching solubilizing groups (like morpholine or piperazine) to optimize the pharmacokinetic (PK) profile without disrupting the critical hinge-binding bidentate interaction.
Diagram 1: Logical pathway of 7-azaindole kinase hinge binding and C4-functionalization.
Experimental Protocol: Nucleophilic Substitution (SN2)
To harness the C4-chloromethyl group, a highly controlled SN2 substitution must be executed. The following protocol outlines the synthesis of a C4-aminomethyl-7-azaindole derivative.
Self-Validating System & Causality:
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Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized because it is a sterically hindered, non-nucleophilic base. It serves a dual purpose: first, it neutralizes the HCl salt to liberate the reactive free base in situ; second, it scavenges the HCl generated during the SN2 reaction, preventing the protonation of the incoming nucleophilic amine.
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Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is selected. As a polar aprotic solvent, DMF excellently dissolves the polar hydrochloride salt and stabilizes the charge-separated transition state of the SN2 reaction, significantly accelerating the reaction rate compared to non-polar solvents.
Step-by-Step Methodology:
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Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride (1.0 equivalent, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under a continuous nitrogen atmosphere.
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In Situ Freebasing: Cool the suspension to 0°C using an ice bath. Add DIPEA (3.0 equivalents, 3.0 mmol) dropwise over 2 minutes. Stir for 10 minutes to ensure complete neutralization of the salt.
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Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 equivalents, 1.2 mmol) directly to the mixture.
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Reaction Execution: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60°C. Stir for 4 to 6 hours. Mild heating provides the necessary activation energy for sterically hindered amines while minimizing thermal degradation.
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Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and quench by washing with saturated aqueous NaHCO3 (15 mL). Wash the organic layer with brine (3 x 15 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10) to isolate the pure C4-aminomethyl product.
Diagram 2: Step-by-step experimental workflow for SN2 substitution and validation.
Analytical Validation
To ensure the protocol is a self-validating system, the purified product must be subjected to rigorous analytical characterization:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the success of the reaction by identifying the [M+H]+ peak corresponding to the exact mass of the substituted product. The disappearance of the starting material mass (m/z ~167 for the free base) confirms complete conversion.
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1H NMR (Proton Nuclear Magnetic Resonance): The diagnostic validation lies in the chemical shift of the C4-methylene protons. In the starting material, the chloromethyl protons typically appear as a sharp singlet around δ 4.8 ppm. Upon successful substitution with an amine, this singlet will shift upfield to approximately δ 3.5 - 4.0 ppm, confirming the replacement of the electronegative chlorine atom with nitrogen.
References
- The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds Source: PMC - NIH URL
- 1h-pyrrolo[3,2-c]pyridine,4-(chloromethyl)
- Azaindoles in Medicinal Chemistry Source: PharmaBlock URL
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Page loading... [guidechem.com]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
